![molecular formula C23H29NO5 B5684857 [4-benzyl-1-(2,3,4-trimethoxybenzoyl)-4-piperidinyl]methanol](/img/structure/B5684857.png)
[4-benzyl-1-(2,3,4-trimethoxybenzoyl)-4-piperidinyl]methanol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
[4-benzyl-1-(2,3,4-trimethoxybenzoyl)-4-piperidinyl]methanol, also known as BZTM, is a synthetic compound that has been extensively studied for its potential application in medicinal chemistry. BZTM is a piperidine derivative that exhibits a unique chemical structure with a benzyl group, trimethoxybenzoyl group, and a piperidine ring.
Mecanismo De Acción
The mechanism of action of [4-benzyl-1-(2,3,4-trimethoxybenzoyl)-4-piperidinyl]methanol is not fully understood, but several studies have suggested that [4-benzyl-1-(2,3,4-trimethoxybenzoyl)-4-piperidinyl]methanol exerts its pharmacological effects by modulating various signaling pathways. [4-benzyl-1-(2,3,4-trimethoxybenzoyl)-4-piperidinyl]methanol has been reported to inhibit the NF-κB signaling pathway, which is involved in the regulation of inflammation and immune responses. [4-benzyl-1-(2,3,4-trimethoxybenzoyl)-4-piperidinyl]methanol has also been shown to activate the p38 MAPK signaling pathway, which is involved in the regulation of cell proliferation and apoptosis.
Biochemical and Physiological Effects:
[4-benzyl-1-(2,3,4-trimethoxybenzoyl)-4-piperidinyl]methanol has been reported to exhibit several biochemical and physiological effects, including anti-inflammatory, antitumor, and antiviral activities. [4-benzyl-1-(2,3,4-trimethoxybenzoyl)-4-piperidinyl]methanol has been shown to inhibit the production of pro-inflammatory cytokines such as TNF-α and IL-6, which are involved in the regulation of inflammation and immune responses. [4-benzyl-1-(2,3,4-trimethoxybenzoyl)-4-piperidinyl]methanol has also been reported to induce apoptosis in cancer cells by activating the caspase-dependent pathway. Additionally, [4-benzyl-1-(2,3,4-trimethoxybenzoyl)-4-piperidinyl]methanol has been shown to exhibit antiviral activity against HSV-1 and HCMV by inhibiting the viral replication process.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
[4-benzyl-1-(2,3,4-trimethoxybenzoyl)-4-piperidinyl]methanol has several advantages for lab experiments, including its high purity, stability, and ease of synthesis. However, [4-benzyl-1-(2,3,4-trimethoxybenzoyl)-4-piperidinyl]methanol also has some limitations, including its low solubility in water and some organic solvents, which may limit its application in certain experiments.
Direcciones Futuras
Several future directions for the research on [4-benzyl-1-(2,3,4-trimethoxybenzoyl)-4-piperidinyl]methanol can be identified. One potential direction is to investigate the potential application of [4-benzyl-1-(2,3,4-trimethoxybenzoyl)-4-piperidinyl]methanol in the treatment of other viral infections, such as influenza and hepatitis B and C. Another direction is to explore the potential application of [4-benzyl-1-(2,3,4-trimethoxybenzoyl)-4-piperidinyl]methanol as a therapeutic agent for other inflammatory diseases, such as rheumatoid arthritis and multiple sclerosis. Additionally, further studies are needed to elucidate the precise mechanism of action of [4-benzyl-1-(2,3,4-trimethoxybenzoyl)-4-piperidinyl]methanol and to identify its molecular targets.
Métodos De Síntesis
The synthesis of [4-benzyl-1-(2,3,4-trimethoxybenzoyl)-4-piperidinyl]methanol involves a series of chemical reactions starting with the reaction of 2,3,4-trimethoxybenzoyl chloride with piperidine to form 1-(2,3,4-trimethoxybenzoyl)piperidine. This intermediate is then reacted with benzylmagnesium chloride to produce [4-benzyl-1-(2,3,4-trimethoxybenzoyl)-4-piperidinyl]methanol. The final product is purified by recrystallization to obtain a white crystalline powder with high purity.
Aplicaciones Científicas De Investigación
[4-benzyl-1-(2,3,4-trimethoxybenzoyl)-4-piperidinyl]methanol has been studied for its potential application in various fields of medicinal chemistry, including anti-inflammatory, antitumor, and antiviral activities. Several studies have reported that [4-benzyl-1-(2,3,4-trimethoxybenzoyl)-4-piperidinyl]methanol exhibits potent anti-inflammatory activity by inhibiting the production of pro-inflammatory cytokines such as TNF-α and IL-6. [4-benzyl-1-(2,3,4-trimethoxybenzoyl)-4-piperidinyl]methanol has also been shown to exhibit antitumor activity by inducing apoptosis in cancer cells. Additionally, [4-benzyl-1-(2,3,4-trimethoxybenzoyl)-4-piperidinyl]methanol has been reported to exhibit antiviral activity against herpes simplex virus type 1 (HSV-1) and human cytomegalovirus (HCMV).
Propiedades
IUPAC Name |
[4-benzyl-4-(hydroxymethyl)piperidin-1-yl]-(2,3,4-trimethoxyphenyl)methanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H29NO5/c1-27-19-10-9-18(20(28-2)21(19)29-3)22(26)24-13-11-23(16-25,12-14-24)15-17-7-5-4-6-8-17/h4-10,25H,11-16H2,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FRQRRNGNBSVFRO-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C(=C(C=C1)C(=O)N2CCC(CC2)(CC3=CC=CC=C3)CO)OC)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H29NO5 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
399.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![(3S*,4R*)-4-isopropyl-N,N-dimethyl-1-[(5-methyl-2-thienyl)sulfonyl]-3-pyrrolidinamine](/img/structure/B5684775.png)
![1-[2-({[(6-fluoro-4-hydroxyquinolin-2-yl)methyl]amino}methyl)benzyl]pyrrolidin-2-one](/img/structure/B5684783.png)
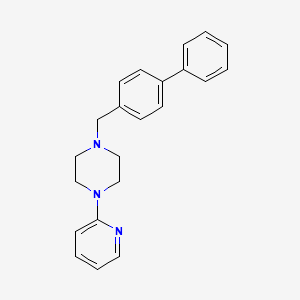
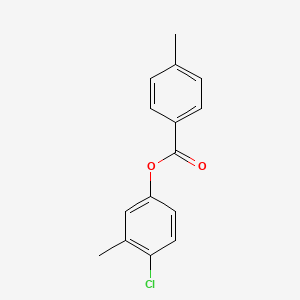
![1-[(1,3-dimethyl-1H-pyrazol-4-yl)carbonyl]-3-[4-methyl-5-(1H-pyrazol-1-ylmethyl)-4H-1,2,4-triazol-3-yl]piperidine](/img/structure/B5684820.png)
![1-methyl-4-{[5-methyl-2-(2-thienyl)-1,3-oxazol-4-yl]methyl}-3,4-dihydro-1H-1,4-benzodiazepine-2,5-dione](/img/structure/B5684840.png)
![3-{[3-cyclopropyl-1-(2,2,2-trifluoroethyl)-1H-1,2,4-triazol-5-yl]methyl}-1-methyl-1H-indole](/img/structure/B5684841.png)
![1-{2-[3-(4-fluorobenzyl)piperidin-1-yl]-2-oxoethyl}-3-methoxypyridin-2(1H)-one](/img/structure/B5684845.png)
![2-(5-{[isopropyl(methyl)amino]methyl}-1H-tetrazol-1-yl)-N-[(1R*,2S*)-2-phenylcyclopropyl]acetamide](/img/structure/B5684850.png)
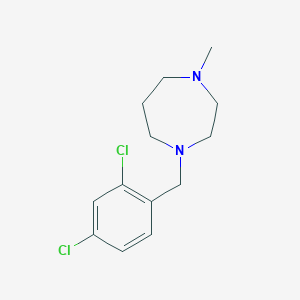
![1-{[3-(tetrahydrofuran-3-yl)-1,2,4-oxadiazol-5-yl]methyl}pyrrolidin-2-one](/img/structure/B5684867.png)
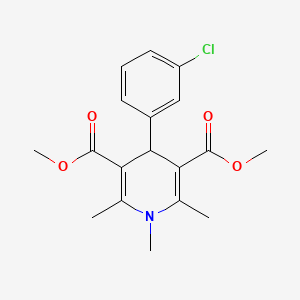
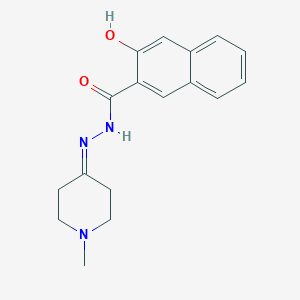
![3-{1-[oxo(pyrrolidin-1-yl)acetyl]piperidin-3-yl}benzoic acid](/img/structure/B5684884.png)